Ethoxytrimethylsilane

Description

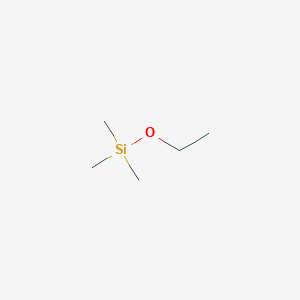

Structure

3D Structure

Properties

IUPAC Name |

ethoxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14OSi/c1-5-6-7(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIHJDGMBDPTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051814 | |

| Record name | Ethoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-62-3 | |

| Record name | Trimethylethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxytrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYTRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82883M7A40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethoxytrimethylsilane: A Comprehensive Technical Guide

CAS Number: 1825-62-3

This technical guide provides an in-depth overview of ethoxytrimethylsilane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound, also known as trimethylethoxysilane, is a colorless, volatile, and flammable liquid.[1][2] It possesses a characteristic ether-like odor. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| CAS Number | 1825-62-3 | [3] |

| Molecular Formula | C₅H₁₄OSi | [3] |

| Molecular Weight | 118.25 g/mol | [3] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 75-76 °C at 1013 mbar | [2][5] |

| Melting Point | -83 °C | [4] |

| Density | 0.76 g/cm³ at 20 °C; 0.757 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.374 | [5] |

| Vapor Pressure | 533 hPa at 56 °C | [2] |

| Flash Point | -18 °C (-0.4 °F) | [2] |

| Autoignition Temperature | 280 °C (536 °F) | [2] |

| Explosion Limits | 1.5 - 16.5 % (v/v) | [2] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and hexane; limited solubility in water. | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum exhibits characteristic signals for the ethoxy and trimethylsilyl (B98337) protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.1 | Triplet | 3H | -O-CH₂-CH₃ |

| ~0.1 | Singlet | 9H | -Si(CH₃ )₃ |

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~58 | -O-CH₂ -CH₃ |

| ~18 | -O-CH₂-CH₃ |

| ~-1 | -Si(CH₃ )₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| 2975-2850 | C-H stretch (alkyl) |

| 1250 | Si-CH₃ symmetric deformation |

| 1090 | Si-O-C stretch |

| 840, 750 | Si-C stretch |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 118. Key fragments and their corresponding m/z values are listed below.

| m/z | Fragment Ion |

| 103 | [M - CH₃]⁺ |

| 89 | [M - C₂H₅]⁺ |

| 75 | [(CH₃)₂SiOH]⁺ |

| 73 | [(CH₃)₃Si]⁺ |

| 59 | [CH₃Si(O)H]⁺ |

Synthesis and Reactions

Synthesis of this compound

A common method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable organohalide.[6][7] In this case, sodium ethoxide reacts with chlorotrimethylsilane (B32843) in an Sₙ2 reaction.[6][7]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Sodium ethoxide

-

Chlorotrimethylsilane

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Add chlorotrimethylsilane dropwise from the dropping funnel to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. The byproduct, sodium chloride, will precipitate out of the solution.

-

Filter the mixture to remove the sodium chloride precipitate.

-

Wash the precipitate with a small amount of anhydrous diethyl ether to recover any entrained product.

-

Combine the filtrate and the washings.

-

Remove the diethyl ether from the filtrate by distillation.

-

Fractionally distill the remaining liquid under atmospheric pressure to obtain pure this compound (boiling point: 75-76 °C).

-

Caption: Synthesis of this compound via Williamson Ether Synthesis.

Silylation of Alcohols

This compound is an effective silylating agent, used to protect hydroxyl groups in organic synthesis. The reaction involves the replacement of the acidic proton of an alcohol with a trimethylsilyl group. This protection renders the alcohol unreactive towards certain reagents, and the protecting group can be easily removed under mild acidic conditions.

Experimental Protocol: Silylation of a Primary Alcohol

-

Materials:

-

Primary alcohol (e.g., 1-butanol)

-

This compound

-

Anhydrous pyridine (B92270) (or other suitable base like triethylamine)

-

Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

-

-

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM in a dry flask under an inert atmosphere.

-

Add an excess of anhydrous pyridine (typically 1.5-2 equivalents) to the solution.

-

Add this compound (typically 1.2-1.5 equivalents) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is usually complete within a few hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or flash column chromatography to yield the corresponding trimethylsilyl ether.

-

Caption: Silylation of an alcohol using this compound.

Hydrolysis

This compound is sensitive to moisture and undergoes hydrolysis to form trimethylsilanol (B90980) and ethanol. The trimethylsilanol can then self-condense to form hexamethyldisiloxane (B120664) and water.

Caption: Hydrolysis of this compound.

Applications

This compound serves as a versatile reagent in various chemical applications.

-

Silylating Agent: It is widely used as a silylating agent to protect hydroxyl groups in alcohols, phenols, and carboxylic acids during multi-step organic syntheses.[8]

-

Surface Modification: It is employed to modify the surfaces of materials like silica (B1680970) and glass, rendering them hydrophobic.[8] This is particularly useful in the preparation of specialized coatings and in chromatography to deactivate glass surfaces.[9]

-

Capping Agent: In materials science, it acts as a capping agent to control the properties of nanoparticles.[8] For instance, it can be used to modify silica nanoparticles to create a hydrophobic coating.[8]

-

Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of other organosilicon compounds.[10]

Safety and Handling

This compound is a highly flammable liquid and vapor.[1] It should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[1] It is also moisture-sensitive.[10]

-

Hazard Statements: H225 (Highly flammable liquid and vapor).[1]

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1]

-

P233: Keep container tightly closed.[1]

-

P240: Ground and bond container and receiving equipment.[1]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[1]

-

P242: Use non-sparking tools.[1]

-

P243: Take action to prevent static discharges.[1]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Work should be performed in a fume hood.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from moisture and incompatible materials such as acids and oxidizing agents. Store below +30°C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- 1. This compound(1825-62-3) 13C NMR [m.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound(1825-62-3) 1H NMR [m.chemicalbook.com]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. rsc.org [rsc.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 10. This compound FOR SYNTHESIS One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Molecular Weight and Formula of Ethoxytrimethylsilane

This guide provides a focused overview of the core physicochemical properties of ethoxytrimethylsilane, specifically its molecular weight and chemical formula. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for their work.

Core Molecular Information

This compound, also known as trimethylethoxysilane or ethyl trimethylsilyl (B98337) ether, is a chemical compound frequently used in organic synthesis.[1][2] Its fundamental properties, the molecular formula and molecular weight, are crucial for stoichiometric calculations, analytical characterization, and understanding its chemical behavior.

The molecular formula of this compound is C5H14OSi.[3] It can also be represented by the linear formula C2H5OSi(CH3)3, which provides more structural insight.[1][4] The compound has a molecular weight of 118.25 g/mol .[1][3][4][5]

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H14OSi |

| Hill Formula | C₅H₁₄OSi |

| Linear Formula | C2H5OSi(CH3)3[4] |

| Molecular Weight | 118.25 g/mol [2][3][4][5] |

| CAS Number | 1825-62-3[1][4] |

Experimental Protocols and Methodologies

The determination of the molecular weight and formula of a well-characterized compound like this compound relies on standard analytical techniques. The molecular formula is typically confirmed by elemental analysis and mass spectrometry. The molecular weight is a calculated value based on the atomic masses of the constituent atoms and is confirmed by mass spectrometry. As these are standard, universally accepted values, detailed experimental protocols for their initial determination are not typically included in a technical data summary.

The user's request for signaling pathways is not applicable to this topic, as this compound is a simple chemical compound and not a biological signaling molecule.

Visualization of Molecular Composition

To illustrate the relationship between the elemental composition and the overall molecular structure, the following diagram outlines the constituent parts of this compound.

References

An In-depth Technical Guide to the Laboratory Synthesis of Ethoxytrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of ethoxytrimethylsilane, a common silyl (B83357) ether used in organic synthesis as a protecting group and in materials science. This document details two primary synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.

Introduction

This compound ((CH₃)₃SiOCH₂CH₃), also known as trimethylsilyl (B98337) ethyl ether, is a valuable reagent in organic chemistry, primarily utilized for the protection of hydroxyl groups. Its formation and cleavage under mild conditions make it an effective protecting group in multi-step syntheses. Furthermore, it serves as a surface modifying agent and a precursor in the synthesis of various organosilicon compounds. This guide explores the two most common and practical laboratory methods for its preparation: the reaction of trimethylchlorosilane with ethanol (B145695) and the silylation of ethanol using hexamethyldisilazane (B44280).

Comparative Analysis of Synthesis Routes

The choice of synthetic route for this compound in a laboratory setting is often dictated by factors such as the availability of starting materials, desired purity, reaction conditions, and the nature of byproducts. Below is a comparative summary of the two primary methods discussed in this guide.

| Parameter | Method 1: Trimethylchlorosilane & Ethanol | Method 2: Hexamethyldisilazane & Ethanol |

| Primary Reagents | Trimethylchlorosilane, Ethanol, Pyridine (B92270) (or Triethylamine) | Hexamethyldisilazane, Ethanol |

| Byproducts | Pyridinium (B92312) hydrochloride (or Triethylammonium hydrochloride) | Ammonia (B1221849) |

| Reaction Conditions | Typically room temperature, can be heated to reflux | Room temperature to gentle warming (40-50 °C), often requires a catalyst for reasonable reaction rates |

| Reaction Time | Generally fast | Can be slow without a catalyst |

| Work-up | Filtration to remove the salt, followed by distillation | Direct distillation (if no catalyst is used or the catalyst is non-volatile) |

| Typical Yield | High | High, nearly quantitative with a catalyst |

| Purity of Crude Product | Good, but may contain traces of pyridine | Generally high, main impurity is unreacted starting material |

Signaling Pathways and Reaction Mechanisms

The synthesis of this compound by the methods described involves nucleophilic substitution at the silicon center. The underlying mechanisms are crucial for understanding the reaction kinetics and potential side reactions.

Method 1: Trimethylchlorosilane and Ethanol

This reaction proceeds via a nucleophilic attack of the ethanol oxygen on the silicon atom of trimethylchlorosilane. A base, such as pyridine, is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Caption: Reaction mechanism for the synthesis of this compound from trimethylchlorosilane and ethanol.

Method 2: Hexamethyldisilazane and Ethanol

In this method, hexamethyldisilazane (HMDS) acts as the silylating agent. The reaction involves the cleavage of the Si-N bond in HMDS by ethanol, with the liberation of ammonia as the only byproduct. This reaction can be slow and is often accelerated by the use of a catalyst.

Caption: Simplified reaction pathway for the synthesis of this compound using hexamethyldisilazane.

Experimental Protocols

The following are detailed experimental procedures for the laboratory-scale synthesis of this compound.

Method 1: Synthesis from Trimethylchlorosilane and Ethanol

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound via the trimethylchlorosilane route.

Methodology

-

Reaction Setup: In a flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, place a solution of absolute ethanol (46.07 g, 1.0 mol) and dry pyridine (87.0 g, 1.1 mol) in 100 mL of anhydrous diethyl ether.

-

Addition of Trimethylchlorosilane: Cool the flask in an ice-water bath. Add trimethylchlorosilane (108.64 g, 1.0 mol) dropwise from the dropping funnel to the stirred solution over a period of 1 hour. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A white precipitate of pyridinium hydrochloride will form.

-

Work-up: Filter the reaction mixture by suction filtration to remove the pyridinium hydrochloride. Wash the precipitate with two 50 mL portions of anhydrous diethyl ether to ensure complete recovery of the product.

-

Purification: Combine the filtrate and the washings. Purify the liquid by fractional distillation.[1][2][3] Collect the fraction boiling at 75-76 °C.

-

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Method 2: Synthesis from Hexamethyldisilazane and Ethanol

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound via the hexamethyldisilazane route.

Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine absolute ethanol (23.04 g, 0.5 mol) and hexamethyldisilazane (40.3 g, 0.25 mol).

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst. For example, a few drops of trimethylchlorosilane or a small crystal of iodine can be used to accelerate the reaction.[4]

-

Reaction: Stir the mixture at room temperature or warm it gently to 40-50 °C. The reaction can be monitored by observing the evolution of ammonia gas. The reaction is typically complete when the evolution of ammonia ceases.

-

Purification: Purify the resulting liquid directly by fractional distillation.[1][2][3] Collect the fraction boiling at 75-76 °C.

-

Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | δ 0.1 (s, 9H, Si-(CH₃)₃), 1.15 (t, 3H, -CH₂-CH₃), 3.6 (q, 2H, -O-CH₂-CH₃)[5] |

| ¹³C NMR | δ -2.0 (Si-(CH₃)₃), 18.5 (-CH₂-CH₃), 58.0 (-O-CH₂-CH₃)[6] |

| FTIR (cm⁻¹) | ~2975, 2880 (C-H stretch), ~1250 (Si-CH₃ symmetric deformation), ~1090 (Si-O-C stretch), ~840, 750 (Si-C stretch) |

Safety Considerations

-

Trimethylchlorosilane is corrosive and reacts with moisture to produce HCl. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hexamethyldisilazane is flammable and an irritant. It should also be handled in a fume hood with appropriate PPE.

-

Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle with care in a well-ventilated fume hood.

-

Ethanol is highly flammable. All heating should be done using a heating mantle or oil bath, and no open flames should be present.

-

The reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the silylating agents and the product.

This guide provides a detailed framework for the successful laboratory synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any experimental work.

References

- 1. Purification [chem.rochester.edu]

- 2. vlab.amrita.edu [vlab.amrita.edu]

- 3. chembam.com [chembam.com]

- 4. This compound FOR SYNTHESIS One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound(1825-62-3) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | C5H14OSi | CID 15772 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethoxytrimethylsilane: A Comprehensive Technical Guide to Chemical Compatibility and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical compatibility and reactivity of ethoxytrimethylsilane (ETMS). Designed for professionals in research and development, this document details the compound's interactions with various chemical classes and materials, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.

Core Properties of this compound

This compound, with the chemical formula C5H14OSi, is a volatile, colorless liquid. It belongs to the family of alkoxysilanes and is widely utilized in organic synthesis as a silylating agent and a precursor for silica-based materials. Its reactivity is primarily dictated by the silicon-oxygen bond, which is susceptible to cleavage by various reagents.

| Property | Value |

| Molecular Formula | C5H14OSi |

| Molecular Weight | 118.25 g/mol |

| Boiling Point | 75-76 °C |

| Density | 0.757 g/mL at 25 °C |

| Flash Point | -18 °C |

| Solubility | Reacts with water and soluble in many organic solvents. |

Chemical Reactivity

The reactivity of this compound is centered around the electrophilic nature of the silicon atom and the lability of the silicon-oxygen bond. It readily reacts with nucleophiles, particularly in the presence of acid or base catalysts.

Hydrolysis

This compound is sensitive to moisture and undergoes hydrolysis to form trimethylsilanol (B90980) and ethanol (B145695). This reaction is the primary pathway for its decomposition in aqueous environments. The trimethylsilanol is unstable and readily condenses to form hexamethyldisiloxane.

Reaction Scheme: (CH₃)₃SiOCH₂CH₃ + H₂O ⇌ (CH₃)₃SiOH + CH₃CH₂OH 2 (CH₃)₃SiOH → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O

Reactivity with Alcohols (Silylation)

This compound is an effective silylating agent for alcohols, converting them into their corresponding trimethylsilyl (B98337) (TMS) ethers. This reaction is a common method for protecting hydroxyl groups in multi-step organic synthesis. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, which neutralizes the ethanol byproduct.[4]

Reaction Scheme: (CH₃)₃SiOCH₂CH₃ + R-OH ⇌ (CH₃)₃Si-OR + CH₃CH₂OH

The silylation of alcohols is a reversible reaction. The forward reaction is favored by the removal of the ethanol byproduct. The resulting TMS ethers are generally stable under neutral and basic conditions but can be readily cleaved under acidic conditions or with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).[5]

Reactivity with Carboxylic Acids

This compound reacts with carboxylic acids to form trimethylsilyl esters. This reaction serves as a method for activating the carboxyl group or for its protection. The reaction proceeds under neutral or base-catalyzed conditions.

Reaction Scheme: (CH₃)₃SiOCH₂CH₃ + R-COOH ⇌ R-COOSi(CH₃)₃ + CH₃CH₂OH

Reactivity with Amines

Primary and secondary amines can be silylated by this compound to form N-silylamines. This reaction is useful for protecting amine functionalities during other chemical transformations. The reaction is typically performed in an aprotic solvent.

Reaction Scheme: (CH₃)₃SiOCH₂CH₃ + R₂NH ⇌ R₂NSi(CH₃)₃ + CH₃CH₂OH

Reactivity with Thiols

Thiols can also be silylated with this compound to form silyl (B83357) thioethers. Similar to other silylation reactions, this can be used to protect the thiol group. The reaction mechanism involves the nucleophilic attack of the thiol on the silicon atom.

Reaction Scheme: (CH₃)₃SiOCH₂CH₃ + R-SH ⇌ R-SSi(CH₃)₃ + CH₃CH₂OH

Reactivity with Lewis Acids

The silicon-oxygen bond in this compound can be cleaved by Lewis acids. This reactivity can be utilized in various synthetic transformations, such as the catalytic degradation of ethers.[6]

Chemical Compatibility

The compatibility of this compound with various materials is a critical consideration for its storage, handling, and use in reaction setups. Incompatible materials can lead to degradation of the material, contamination of the chemical, or hazardous situations.

| Material | Compatibility Rating | Notes |

| Polyethylene (PE) | Good | Generally resistant to this compound at room temperature.[7] However, long-term exposure or elevated temperatures may cause some swelling or degradation.[8] |

| Polypropylene (B1209903) (PP) | Good | Similar to polyethylene, polypropylene shows good resistance to this compound under normal conditions.[9] |

| Polytetrafluoroethylene (PTFE, Teflon®) | Excellent | PTFE is highly resistant to a wide range of chemicals, including this compound, due to its inert nature.[4][10][11][12][13] |

| Fluoroelastomers (Viton®) | Fair to Poor | Viton® is generally not recommended for use with low molecular weight esters and can be susceptible to swelling and degradation upon exposure to this compound.[14][15][16] |

| Glass | Excellent | Glass is the preferred material for storing and handling this compound. |

| Stainless Steel | Excellent | Stainless steel is also a suitable material for use with this compound. |

Experimental Protocols

Protocol for Monitoring Hydrolysis of this compound by NMR Spectroscopy

This protocol outlines a method for monitoring the hydrolysis of this compound in an aqueous solution using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][17]

Materials:

-

This compound

-

Deuterated water (D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of this compound in a deuterated aprotic solvent (e.g., acetone-d₆) of known concentration.

-

In an NMR tube, add a known volume of D₂O.

-

Place the NMR tube in the NMR spectrometer and acquire a spectrum of the D₂O.

-

Inject a small, known volume of the this compound stock solution into the NMR tube.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

Monitor the decrease in the intensity of the ethoxy group protons of this compound and the increase in the intensity of the ethanol protons.

-

The rate of hydrolysis can be determined by plotting the concentration of this compound versus time.

Protocol for Assessing Chemical Compatibility with Polymers (Adapted from ASTM D543)

This protocol describes a standardized method for evaluating the resistance of plastics to this compound, adapted from the ASTM D543 standard.[18][19][20][21][22]

Materials:

-

Test specimens of the polymer (e.g., polyethylene, polypropylene, Viton®, PTFE) with known dimensions and weight.

-

This compound

-

Sealed containers

-

Analytical balance

-

Calipers

Procedure:

-

Measure and record the initial weight and dimensions of at least three specimens of each polymer.

-

Place the specimens in a sealed container and completely immerse them in this compound.

-

Store the containers at a controlled temperature (e.g., room temperature or an elevated temperature to simulate specific conditions) for a specified duration (e.g., 24 hours, 7 days, or longer).

-

After the exposure period, carefully remove the specimens from the this compound, blot them dry with a lint-free cloth, and allow any absorbed solvent on the surface to evaporate.

-

Immediately re-weigh and re-measure the dimensions of the specimens.

-

Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, cracking, or crazing.

-

Calculate the percentage change in weight and dimensions.

-

Optionally, mechanical properties such as tensile strength and elongation can be measured before and after exposure to quantify any degradation.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. infinitalab.com [infinitalab.com]

- 4. labdepotinc.com [labdepotinc.com]

- 5. tym.co.uk [tym.co.uk]

- 6. [PDF] Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations | Semantic Scholar [semanticscholar.org]

- 7. prinsco.com [prinsco.com]

- 8. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. calpaclab.com [calpaclab.com]

- 11. foxxlifesciences.in [foxxlifesciences.in]

- 12. calpaclab.com [calpaclab.com]

- 13. PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]

- 14. calpaclab.com [calpaclab.com]

- 15. ibmoore.com [ibmoore.com]

- 16. chemtools.com.au [chemtools.com.au]

- 17. scispace.com [scispace.com]

- 18. Chemical Compatibility ASTM D543 [intertek.com]

- 19. coirubber.com [coirubber.com]

- 20. scribd.com [scribd.com]

- 21. eurolab.net [eurolab.net]

- 22. belge.com [belge.com]

Ethoxytrimethylsilane safety data sheet (SDS) handling precautions

An In-depth Technical Guide to the Safe Handling of Ethoxytrimethylsilane

For researchers, scientists, and drug development professionals, a thorough understanding of the safety protocols for all laboratory reagents is paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound (CAS No. 1825-62-3), a common silylating agent and intermediate in organic synthesis.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. It is a highly flammable liquid and vapor.[1][2][3] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key quantitative physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C5H14OSi[2] |

| Molecular Weight | 118.25 g/mol [3][5] |

| Boiling Point | 75-76 °C[5] |

| Flash Point | -18 °C to -19.5 °C (closed cup)[1][5][6] |

| Autoignition Temperature | 280 °C[1][6] |

| Density | 0.757 g/mL at 25 °C[2][5] |

| Vapor Pressure | 533 hPa at 56 °C[2] |

| Explosion Limits | Lower: 1.50%, Upper: 16.50%[1][6] |

| Refractive Index | n20/D 1.374[5] |

Experimental Protocols for Safety Data

The safety data presented in Safety Data Sheets (SDS) are derived from standardized experimental protocols. Below are brief overviews of the methodologies used to determine key toxicological and flammability data.

Toxicological Studies:

-

LD50 (Lethal Dose, 50%): This test determines the single dose of a substance that is expected to cause death in 50% of a test animal population. For this compound, an oral LDLo (Lowest published lethal dose) in rats has been reported as 1400 mg/kg.[7][8] The general protocol involves administering the substance, typically orally or dermally, to a group of animals at various dose levels. The animals are then observed over a set period for signs of toxicity and mortality.

-

Draize Test: This is an acute toxicity test used to assess the irritation potential of a substance on the skin or eyes of a conscious animal, typically a rabbit. For this compound, a Draize test on a rabbit's eye resulted in a 79 mg reading.[6] The protocol involves applying the test substance to the eye or skin of the animal and observing for signs of irritation, such as redness, swelling, and discharge, over a period of several days.

Flammability Tests:

-

Flash Point Determination (Closed Cup Method): The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface. The closed-cup method involves placing the substance in a sealed container and heating it gradually. A small flame is periodically introduced into the vapor space above the liquid. The temperature at which a flash is observed is recorded as the flash point. This method is generally used for liquids with lower flash points, like this compound.

Handling and Storage

Proper handling and storage procedures are critical to minimizing the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6][9]

-

Use spark-proof tools and explosion-proof equipment.[1][6][10][11]

-

Ground and bond containers when transferring material to prevent static discharge.[6][10]

-

Avoid inhalation of vapor or mist.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][2][6][10]

Caption: General Handling Workflow for this compound

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]

-

Store away from incompatible substances such as acids, peroxides, and oxidizing agents.[1][6]

-

The storage area should be designated as a "flammables area".[1][6][11]

-

Protect from moisture, as the material is moisture-sensitive.[1][2][6]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][6]

-

Respiratory Protection: If workplace conditions warrant respirator use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2][6]

Emergency Procedures

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][2][6]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1][2][6]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2][6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[6]

References

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | C5H14OSi | CID 15772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 乙氧基三甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Ethoxy(trimethyl)silane | CAS#:1825-62-3 | Chemsrc [chemsrc.com]

- 9. gelest.com [gelest.com]

- 10. canbipharm.com [canbipharm.com]

- 11. fishersci.de [fishersci.de]

Spectroscopic data of ethoxytrimethylsilane (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of Ethoxytrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 1825-62-3), a common silyl (B83357) ether in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure

IUPAC Name: Ethoxy(trimethyl)silane Molecular Formula: C₅H₁₄OSi Molecular Weight: 118.25 g/mol [1][2][3] Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits two distinct signals corresponding to the ethoxy and trimethylsilyl (B98337) protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~1.1 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~0.1 | Singlet (s) | 9H | -Si(CH₃ )₃ |

Note: Precise chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Data

The ¹³C NMR spectrum shows three signals corresponding to the three distinct carbon environments in the molecule.[4]

| Chemical Shift (δ) ppm | Assignment |

| ~58.5 | -O-CH₂ -CH₃ |

| ~18.5 | -O-CH₂-CH₃ |

| ~-1.0 | -Si(CH₃)₃ |

Note: Data referenced from public spectral databases.[4][5]

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of liquid silanes like this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required (though the trimethylsilyl group of the analyte itself can serve as an internal reference).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire the spectrum using a standard pulse program.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Typical parameters include a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation at specific vibrational frequencies.

IR Absorption Data

The key vibrational bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 2975-2870 | Strong | C-H stretching (in -CH₃ and -CH₂ groups) |

| 1250 | Strong | Si-CH₃ symmetric deformation (umbrella mode) |

| 1100-1070 | Strong | Si-O-C asymmetric stretching |

| 840 | Strong | Si-C stretching and CH₃ rocking on Si |

| 750 | Medium | CH₃ rocking on Si |

Note: These are characteristic absorption ranges for alkyl silyl ethers.[6]

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the following methods:

-

Sample Preparation (Neat Liquid):

-

Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin capillary film.

-

-

Instrumentation and Data Acquisition:

-

Place the salt plates in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty salt plates.

-

Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. The spectra typically show a weak or absent molecular ion peak and a base peak corresponding to the loss of a methyl group.[7]

Mass Spectrometry Data (Electron Ionization)

The mass spectrum is typically acquired using electron ionization (EI) at 70 eV. The major fragments are listed below.[1]

| m/z | Relative Intensity | Proposed Fragment Ion |

| 118 | Low / Absent | [M]⁺ (Molecular Ion) |

| 103 | High | [M - CH₃]⁺ |

| 75 | High | [(CH₃)₂SiOH]⁺ |

| 73 | High | [(CH₃)₃Si]⁺ |

| 59 | Medium | [CH₃Si(O)]⁺ or [(CH₃)₂SiH]⁺ |

| 45 | Medium | [C₂H₅O]⁺ |

Experimental Protocol for Mass Spectrometry

A standard protocol for analyzing this compound by GC-MS is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

-

Instrumentation and Data Acquisition (GC-MS):

-

Gas Chromatograph (GC):

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Use a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5) to separate the analyte from the solvent and any impurities.

-

A typical temperature program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature.

-

-

Mass Spectrometer (MS):

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detector: An electron multiplier detects the ions.

-

The mass spectrum is recorded over a mass range of, for example, m/z 35-200.

-

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway of this compound under electron ionization.

Caption: Primary fragmentation pathway of this compound in EI-MS.

References

- 1. This compound | C5H14OSi | CID 15772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 1825-62-3 [sigmaaldrich.com]

- 3. 乙氧基三甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound(1825-62-3) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. gelest.com [gelest.com]

- 7. "Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silico" by Donald R. Dimme, Charles Wilkie et al. [epublications.marquette.edu]

Physical properties of ethoxytrimethylsilane: boiling point, density

An In-Depth Technical Guide on the Physical Properties of Ethoxytrimethylsilane

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work.

Physical Properties of this compound

This compound, with the chemical formula C₂H₅OSi(CH₃)₃, is a valuable organosilicon compound. Accurate knowledge of its physical properties is essential for its application in chemical synthesis and material science.

Quantitative Data

The boiling point and density of this compound are summarized in the table below. These values have been compiled from various sources, providing a reliable range for these properties under specified conditions.

| Physical Property | Value | Conditions |

| Boiling Point | 75 - 76 °C | at 1013 mbar[1][2][3] |

| Density | 0.758 g/cm³ | at 20 °C[1] |

| 0.76 g/cm³ | at 20 °C | |

| 0.757 g/mL | at 25 °C[2][3] |

Experimental Protocols

While specific experimental protocols for the determination of the boiling point and density of this compound were not detailed in the provided search results, general methodologies for these measurements are well-established in the field of chemistry.

Boiling Point Determination

Several standard methods are employed to determine the boiling point of a liquid compound like this compound. These include:

-

Distillation Method: A simple distillation apparatus can be used to measure the boiling point. The temperature at which the liquid actively boils and its vapor phase is in equilibrium with the liquid phase is recorded as the boiling point. For this method, a sample volume of at least 5 mL is typically required.[4]

-

Reflux Method: A reflux setup, where the vapor is condensed and returned to the boiling flask, can also be used. A thermometer placed in the vapor path below the condenser will register a stable temperature corresponding to the boiling point.[4]

-

Thiele Tube Method: This is a micro-method that requires a small amount of the sample (less than 0.5 mL). The sample is heated in a small tube along with an inverted capillary tube within a Thiele tube containing heating oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[4]

It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Density Determination

The experimental protocol for determining the density of this compound was not available in the provided search results. Generally, the density of a liquid is determined using a pycnometer or a digital density meter. These instruments allow for precise measurement of the mass of a known volume of the liquid at a specific temperature.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination and reporting of physical properties of a chemical compound.

Caption: Logical workflow for determining and reporting physical properties.

References

Ethoxytrimethylsilane: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethoxytrimethylsilane in common organic solvents. This compound, a member of the alkoxysilane family, is a versatile compound utilized in a range of applications, including as a silylating agent and in the synthesis of silicon-containing polymers. An understanding of its solubility is critical for its effective use in various experimental and industrial settings.

While precise quantitative solubility data is not widely available in published literature, this guide synthesizes the existing qualitative information and provides a detailed, generalized experimental protocol for its determination.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for comprehending its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄OSi | [1][2] |

| Molecular Weight | 118.25 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Density | 0.757 g/mL at 25 °C | [2] |

| Boiling Point | 75-76 °C | [2] |

| Flash Point | -19.5 °C (closed cup) | [2] |

| Water Solubility | Reacts with water | [1] |

Qualitative Solubility of this compound

This compound possesses both a nonpolar trimethylsilyl (B98337) group and a more polar ethoxy group, influencing its solubility across a range of organic solvents.[3] It is generally considered to be soluble in most common organic solvents.[3] The available qualitative data is summarized below.

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide | Very soluble[1] |

| Methanol | Soluble[1] |

| Ethanol | Generally soluble[3] |

| Hexane | Generally soluble[3] |

| Glacial Acetic Acid | Sparingly soluble[1] |

| Chloroform | Very slightly soluble[1] |

It is important to note that this compound reacts with water, and therefore is not considered soluble in aqueous solutions.[1]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a liquid such as this compound in an organic solvent. This protocol is based on the isothermal equilibrium method.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with airtight seals

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Syringes and syringe filters (solvent-compatible)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a distinct layer of undissolved this compound should be visible.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for several hours to allow for complete phase separation of the undissolved solute.

-

-

Sample Extraction:

-

Carefully extract an aliquot of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved layer.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed volumetric flask. This step is crucial to remove any suspended microdroplets.

-

-

Gravimetric Analysis and Sample Preparation for GC:

-

Determine the mass of the collected saturated solution.

-

Dilute the saturated solution with a known volume of the same solvent to a concentration suitable for the analytical method being used.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a calibrated Gas Chromatograph (GC) to determine the precise concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Logical workflow for the experimental determination of solubility.

References

Purity Analysis of Ethoxytrimethylsilane for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxytrimethylsilane (ETMS), a member of the alkoxysilane family, is a versatile reagent widely employed in organic synthesis and materials science. In the pharmaceutical industry and drug development, its primary role is as a silylating agent. Silylation is a chemical process that introduces a trimethylsilyl (B98337) group into a molecule, a crucial step for protecting reactive functional groups like hydroxyls and amines. This protection allows for selective reactions at other parts of the molecule, thereby improving reaction yields and preventing the formation of unwanted byproducts. The purity of this compound is of paramount importance in these applications, as impurities can lead to side reactions, contamination of the final product, and complications in downstream processes. This guide provides a comprehensive overview of the methods for analyzing the purity of this compound for research and pharmaceutical applications, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Critical Role of Purity in Research Applications

In the context of drug development and complex organic synthesis, the purity of starting materials and reagents is a critical factor that can significantly impact the outcome of a reaction. For a silylating agent like this compound, high purity is essential for several reasons:

-

Reaction Stoichiometry and Yield: Accurate knowledge of the purity of this compound is necessary to ensure the correct stoichiometric ratios in a reaction. Using an impure reagent can lead to incomplete reactions and lower yields of the desired product.

-

Prevention of Side Reactions: Impurities present in this compound can be reactive under the reaction conditions, leading to the formation of unintended byproducts. These byproducts can complicate the purification of the desired compound and may even be difficult to separate.

-

Product Contamination: Non-volatile or reactive impurities can be incorporated into the final product, affecting its purity, stability, and potentially its biological activity and safety.

-

Reproducibility: The use of well-characterized, high-purity reagents is fundamental for ensuring the reproducibility of synthetic procedures, a cornerstone of scientific research and pharmaceutical manufacturing.

Common Impurities in this compound

Impurities in this compound can originate from the manufacturing process or from degradation upon storage. Understanding the potential impurities is the first step in developing appropriate analytical methods for their detection and quantification.

Synthesis-Related Impurities

This compound is commonly synthesized via two main routes:

-

Reaction of Chlorotrimethylsilane (B32843) with Ethanol (B145695): This is a widely used industrial method.

-

Unreacted Starting Materials: Residual chlorotrimethylsilane and ethanol may be present.

-

Byproducts: Hydrogen chloride (HCl) is a major byproduct, which is typically neutralized. Incomplete neutralization can leave residual acids.

-

-

Reaction of Hexamethyldisilazane (B44280) (HMDS) with Ethanol: This route offers a milder alternative, avoiding the generation of HCl.

-

Unreacted Starting Materials: Residual hexamethyldisilazane and ethanol.

-

Byproducts: Ammonia is the primary byproduct.

-

Degradation-Related Impurities

This compound is sensitive to moisture and can hydrolyze to form various siloxane-containing impurities.

-

Hexamethyldisiloxane (HMDSO): Formed by the hydrolysis of this compound, where two molecules of trimethylsilanol (B90980) condense.

-

Ethanol: Released during hydrolysis.

-

Trimethylsilanol: The initial hydrolysis product, which is often unstable and condenses to HMDSO.

A logical workflow for identifying and quantifying these impurities is crucial for quality control.

Experimental Protocols for Purity Analysis

The following sections detail the experimental methodologies for the quantitative analysis of this compound purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.

4.1.1 Methodology

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in a dry, inert solvent such as anhydrous hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards for expected impurities (e.g., hexamethyldisiloxane, ethanol) in the same solvent.

-

An internal standard (e.g., undecane) can be added to both the sample and standard solutions for improved quantitative accuracy.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Split Ratio: 50:1 (can be adjusted based on sample concentration).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-300.

-

4.1.2 Data Analysis

-

Identify the peaks in the total ion chromatogram (TIC) of the this compound sample by comparing their retention times and mass spectra with those of the prepared standards and with reference spectra from a library (e.g., NIST).

-

Quantify the identified impurities by constructing calibration curves based on the peak areas of the standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Assay

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.

4.2.1 Methodology

-

Sample and Standard Preparation:

-

Accurately weigh (to 0.01 mg) a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry NMR tube.

-

Accurately weigh (to 0.01 mg) a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a signal that does not overlap with the analyte signals.

-

Add a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Benzene-d6) to dissolve both the sample and the internal standard completely.

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Probe: 5 mm broadband observe (BBO) probe.

-

Temperature: 298 K.

-

Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): ≥ 3 seconds.

-

Relaxation Delay (D1): 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30 seconds is often sufficient for quantitative accuracy).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): Appropriate for observing all relevant signals.

-

4.2.2 Data Analysis

-

Process the acquired FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

-

Perform phasing and baseline correction on the spectrum.

-

Integrate a well-resolved signal of this compound (e.g., the -CH2- quartet) and a signal from the internal standard.

-

Calculate the purity of this compound using the following formula:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

subscripts "sample" and "IS" refer to this compound and the internal standard, respectively.

-

Data Presentation and Acceptance Criteria

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: GC-MS Impurity Profile of this compound (Example)

| Impurity Name | Retention Time (min) | m/z for Quantification | Concentration (w/w %) |

| Ethanol | 3.2 | 45 | 0.15 |

| Hexamethyldisiloxane | 5.8 | 147 | 0.50 |

| Unreacted Starting Material | X.X | XXX | < 0.1 |

| Other unidentified | Y.Y | YYY | < 0.05 |

| Total Impurities | ~0.8 | ||

| This compound Purity | ~99.2 |

Table 2: qNMR Purity Assay of this compound (Example)

| Parameter | This compound | Internal Standard (Maleic Acid) |

| Mass (mg) | 15.25 | 5.10 |

| Molecular Weight ( g/mol ) | 118.25 | 116.07 |

| Signal for Integration | -CH2- (quartet) | -CH= (singlet) |

| Number of Protons (N) | 2 | 2 |

| Integral Value (I) | 10.50 | 3.50 |

| Purity of Standard (P_IS) | 99.9% | |

| Calculated Purity | 99.1% |

Acceptance Criteria in Pharmaceutical Applications

The acceptable level of impurities in a raw material like this compound used in pharmaceutical manufacturing is governed by regulatory guidelines, primarily those from the International Council for Harmonisation (ICH).[1][2]

-

ICH Q3A(R2) provides guidance on impurities in new drug substances.[3] For starting materials and reagents, the expectation is that their purity is well-controlled.

-

Reporting Threshold: Impurities present at a level of ≥0.05% should be reported.[1]

-

Identification Threshold: The structure of impurities present at a level of ≥0.10% or a daily intake of >1.0 mg (whichever is lower) should be determined.

-

Qualification Threshold: Impurities present at a level of ≥0.15% or a daily intake of >1.0 mg (whichever is lower) need to be qualified, meaning their biological safety needs to be assessed.[1]

For a raw material like this compound, a typical specification for pharmaceutical use would be a purity of ≥99.0% , with no single unidentified impurity exceeding 0.1% . The total impurity profile should also be considered.

Conclusion

The robust purity analysis of this compound is a critical aspect of quality control in research, particularly in the development of pharmaceuticals. A combination of a high-resolution separation technique like GC-MS for impurity profiling and an accurate quantitative method like qNMR for the final purity assay provides a comprehensive approach to ensuring the quality of this important silylating agent. By adhering to detailed experimental protocols and established regulatory guidelines, researchers and drug development professionals can mitigate the risks associated with impurities and ensure the integrity and reproducibility of their work.

References

Methodological & Application

Application Notes and Protocols: Ethoxytrimethylsilane for Surface Modification of Silica Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of silica (B1680970) nanoparticles (SNPs) is a pivotal step in the development of advanced materials for a range of biomedical applications, including drug delivery, bioimaging, and diagnostics.[1][2] This document provides detailed application notes and protocols for the surface modification of silica nanoparticles using ethoxytrimethylsilane. This process, known as silanization, imparts a hydrophobic character to the nanoparticle surface by grafting trimethylsilyl (B98337) groups. This modification can enhance the loading of hydrophobic therapeutic agents, improve the stability and dispersibility of the nanoparticles in various media, and influence their interactions with biological systems.[1][3] These notes are intended to guide researchers through the synthesis, characterization, and application of these functionalized nanoparticles, with a particular focus on their use as drug delivery vehicles.[4][5]

Data Presentation

The following tables summarize key quantitative data related to the surface modification of silica nanoparticles with silanes and their subsequent application in drug delivery.

Table 1: Physicochemical Properties of Silsesquioxane-Modified Nanoparticles [1]

| Nanoparticle Core Material | Silsesquioxane Precursor | Average Particle Size (nm) | Zeta Potential (mV) | Coating Thickness (nm) |

| Silica (SiO₂) | Methyltriethoxysilane (MTES) | 100 ± 15 | -25 ± 5 | 2-5 |

| Iron Oxide (Fe₃O₄) | Methyltrimethoxysilane (MTMS) | 50 ± 10 | -15 ± 4 | 3-7 |

| Gold (Au) | Methyltriethoxysilane (MTES) | 30 ± 5 | -20 ± 6 | 1-3 |

Table 2: Drug Loading and Release Characteristics of Silsesquioxane-Modified Nanoparticles [1]

| Nanoparticle System | Model Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | In Vitro Release (pH 5.5, 48h) | In Vitro Release (pH 7.4, 48h) |

| MTES-SiO₂ | Doxorubicin | 8.5 | 92 | 65% | 25% |

Experimental Protocols

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of silica nanoparticles with a controlled size distribution.

Materials:

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

Anhydrous Ethanol (B145695)

-

Ammonium (B1175870) Hydroxide (B78521) solution (28-30%)

-

Deionized Water

Procedure:

-

In a round-bottom flask, prepare a solution of 115 mL of dried ethanol, 3.75 mL of aqueous ammonium hydroxide solution (14.6 M), and 3.75 mL of water.[6]

-

While stirring the solution, add 2.5 mL of TEOS.[6]

-

Continue stirring the mixture for 12 hours at room temperature.[6]

-

Isolate the silica nanoparticles by centrifugation at 15,000 rpm.[6]

-

Discard the supernatant and redisperse the nanoparticles in ethanol.[6]

-

Repeat the washing process of centrifugation and redispersion three times to purify the nanoparticles.[6]

-

Finally, redisperse the purified SiO₂ nanoparticles in ethanol for storage or immediate use.

Protocol 2: Surface Modification with this compound

This protocol details the post-synthesis grafting of trimethylsilyl groups onto the surface of the prepared silica nanoparticles.

Materials:

-

Silica nanoparticle suspension in ethanol (from Protocol 1)

-

This compound

-

Anhydrous Ethanol

Procedure:

-

Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous ethanol in a round-bottom flask.

-

Ensure a uniform dispersion by sonicating the mixture for 15 minutes.[1]

-

To the stirred nanoparticle suspension, add the desired amount of this compound. The ratio of silane (B1218182) to silica can be varied to control the grafting density.[7]

-

Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.[1][6]

-

Collect the surface-modified nanoparticles by centrifugation at 10,000 rpm for 20 minutes.[1]

-

Discard the supernatant and wash the nanoparticle pellet with ethanol three times to remove unreacted this compound and byproducts.[1]

-

Dry the resulting hydrophobic silica nanoparticles under vacuum for further use.

Protocol 3: Characterization of Surface-Modified Silica Nanoparticles

This protocol outlines the key characterization techniques to confirm successful surface modification.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To confirm the presence of trimethylsilyl groups on the silica surface.

-

Procedure: Acquire spectra of both unmodified and modified dried nanoparticle samples, typically using KBr pellets or an ATR-FTIR accessory, in the range of 4000-400 cm⁻¹.[2][7] Look for characteristic peaks corresponding to Si-O-Si and C-H bonds.

2. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:

-

Purpose: To determine the hydrodynamic diameter, size distribution, and surface charge of the nanoparticles.

-

Procedure: Disperse a small amount of the nanoparticle sample in deionized water or an appropriate buffer.[2] A change in the zeta potential towards a more neutral value after modification is indicative of successful surface functionalization.

3. Thermogravimetric Analysis (TGA):

-

Purpose: To quantify the amount of organic material (trimethylsilyl groups) grafted onto the silica surface.[2]

-

Procedure: Heat a known amount of the dried nanoparticle sample under a nitrogen atmosphere from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min).[2] The weight loss corresponds to the grafted organic moieties.

4. Transmission Electron Microscopy (TEM):

-

Purpose: To visualize the morphology and size of the nanoparticles.

-

Procedure: Prepare a sample by drying a drop of the nanoparticle suspension in ethanol on a carbon-coated copper TEM grid.[7]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silica nanoparticles in medicine: overcoming pathologies through advanced drug delivery, diagnostics, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mesoporous Silica Nanoparticles for Drug Delivery: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. par.nsf.gov [par.nsf.gov]

Application Notes and Protocols for Ethoxytrimethylsilane as a Capping Agent in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxytrimethylsilane (ETMS) is a monofunctional alkoxysilane commonly employed as a capping or surface modifying agent in various synthetic processes, particularly in the fields of materials science and drug delivery. Its primary function is to react with surface hydroxyl (-OH) groups on a variety of substrates, such as nanoparticles, to impart a hydrophobic trimethylsilyl (B98337) layer. This surface modification can be critical for controlling particle growth, preventing aggregation, enhancing dispersibility in non-polar solvents, and modulating the interaction of the material with biological systems. In drug delivery, the hydrophobic surface created by ETMS can influence drug loading capacity, control release kinetics, and improve the stability of nanoparticle formulations.